4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid
Overview
Description
“4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid” is a chemical compound . It is related to “oxalic acid; {1,4-dioxaspiro [4.5]decan-8-yl}hydrazine” which has a molecular weight of 262.26 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-ol can be synthesized from oleic acid . The hydroxylation reaction of oleic acid yields DHOA as a white solid powder. This is then esterified with methanol to give MDHO .Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-Dioxaspiro[4.5]decan-8-ol and 1,4-Dioxaspiro[4.5]decan-8-one have been reported . The structure of these compounds can provide insights into the structure of “this compound”.Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL is a clear colorless viscous liquid .Safety and Hazards
Safety data sheets provide information on the safety and hazards of related compounds. For instance, 1,4-dioxaspiro[4.5]decan-8-one can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Oxalic acid; {1,4-dioxaspiro [4.5]decan-8-yl}hydrazine also has similar hazards .
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)13-3-1-11(2-4-13)12-5-7-15(8-6-12)18-9-10-19-15/h1-4,12H,5-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTBZHWAFRMKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)C(=O)O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652139 | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163260-73-9 | |
Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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